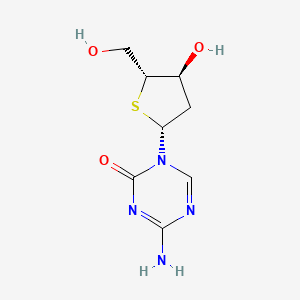

5-Aza-4'-thio-2'-deoxycytidine

Description

5-Aza-4'-thio-2'-deoxycytidine is an orally bioavailable, nucleoside analog and DNA methyltransferase I (DNMT1) inhibitor, with potential DNA hypomethylating and antineoplastic activities. Upon administration, 5-aza-4'-thio-2'-deoxycytidine (Aza-TdC) gets incorporated into DNA, where it binds to the active site of DNMT1, a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes. The formation of covalent DNMT1-DNA complexes inhibits DNMT1, prevents DNA methylation of CpG sites, causes CpG demethylation, and results in the re-expression and re-activation of silenced tumor suppressor genes. This inhibits tumor cell proliferation. DNMT1, overactivated in tumor cells, plays a key role in tumor cell proliferation.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOZQNOZVFCJNL-KVQBGUIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(SC1N2C=NC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](S[C@H]1N2C=NC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169514-76-5 | |

| Record name | 5-Aza-4'-thio-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169514765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AZA-4'-THIO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PTN0RZF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aza-4'-thio-2'-deoxycytidine: A Potent DNA Methyltransferase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-4'-thio-2'-deoxycytidine (also known as 5-Aza-T-dCyd or NTX-301) is a next-generation, orally bioavailable nucleoside analog that acts as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Its unique chemical structure, featuring a sulfur substitution in the ribose sugar ring, confers a distinct pharmacological profile with an improved therapeutic index compared to earlier DNA hypomethylating agents. This technical guide provides a comprehensive overview of 5-Aza-4'-thio-2'-deoxycytidine, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Introduction

DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and proliferation.[5] DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[6][7] Consequently, inhibitors of DNMT1 have emerged as a promising therapeutic strategy for reactivating silenced tumor suppressor genes and restoring normal cellular function.

5-Aza-4'-thio-2'-deoxycytidine is a sulfur-containing deoxycytidine analog designed to be a more effective and less toxic inhibitor of DNMT1 than previous generations of hypomethylating agents like decitabine (5-aza-2'-deoxycytidine).[6][7][8] Its oral bioavailability further enhances its potential as a convenient and effective anti-cancer therapeutic.[3][4]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 5-Aza-4'-thio-2'-deoxycytidine |

| Synonyms | 5-Aza-T-dCyd, NTX-301 |

| CAS Number | 169514-76-5 |

| Molecular Formula | C₈H₁₂N₄O₃S |

| Molecular Weight | 244.27 g/mol |

Mechanism of Action

The primary mechanism of action of 5-Aza-4'-thio-2'-deoxycytidine involves its incorporation into DNA during replication. Once integrated into the DNA strand, it acts as a suicide inhibitor of DNMT1. The enzyme recognizes the modified cytosine base and attempts to methylate it, leading to the formation of a stable covalent bond between the enzyme and the DNA. This irreversible trapping of DNMT1 depletes the cell of functional enzyme, leading to passive demethylation of the genome during subsequent rounds of DNA replication. The resulting DNA hypomethylation leads to the re-expression of silenced tumor suppressor genes, such as p15, which in turn inhibits cancer cell proliferation.[3][4]

Logical Workflow of 5-Aza-4'-thio-2'-deoxycytidine Action

Caption: Workflow of 5-Aza-4'-thio-2'-deoxycytidine from cellular uptake to antitumor effects.

Quantitative Data

Table 1: In Vitro Cytotoxicity (IC50) of 5-Aza-4'-thio-2'-deoxycytidine

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 0.2[9][10][11] |

| KG1a | Leukemia | 0.06[9][10][11] |

| NCI-H23 | Lung Carcinoma | 4.5[9][10][11] |

| HCT-116 | Colon Carcinoma | 58[9][10][11] |

| IGROV-1 | Ovarian Carcinoma | 36[9][10][11] |

Table 2: In Vivo Efficacy of 5-Aza-4'-thio-2'-deoxycytidine in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome |

| NCI-H23 Lung Tumor Xenografts | 6.7, 10 mg/kg/day; IP; for 9 days | Effective antitumor activity[9] |

| CCRF-CEM Leukemia Tumor Xenografts | 5 mg/kg/day; IP; for 9 days | Decreased DNMT1 levels in tumors[9] |

| HCT-116 Colon Carcinoma Xenograft | 1.5 mg/kg; IP; QD×5, rest and repeat 3 cycles | Modest suppression of tumor growth[9] |

| OVCAR3 Ovarian Tumor Xenograft | 1.5 mg/kg; IP; QD×5, rest and repeat 3 cycles | Modest suppression of tumor growth[9] |

| HL-60 Leukemia Xenografts | - | Minimal antitumor effect[9][10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of 5-Aza-4'-thio-2'-deoxycytidine on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of 5-Aza-4'-thio-2'-deoxycytidine in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug). Incubate for 72-96 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for DNMT1 Depletion

This protocol is used to quantify the depletion of DNMT1 protein in cells treated with 5-Aza-4'-thio-2'-deoxycytidine.

-

Cell Lysis: Treat cells with 5-Aza-4'-thio-2'-deoxycytidine at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (diluted according to the manufacturer's instructions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Murine Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of 5-Aza-4'-thio-2'-deoxycytidine.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 5-Aza-4'-thio-2'-deoxycytidine via the desired route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule. The control group should receive the vehicle.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for DNMT1, or histological examination).

Signaling Pathways

Re-expression of the tumor suppressor gene p15 (also known as CDKN2B) is a key consequence of DNMT1 inhibition by 5-Aza-4'-thio-2'-deoxycytidine. p15 is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.

p15 Signaling Pathway Leading to Cell Cycle Arrest

Caption: p15-mediated cell cycle arrest initiated by 5-Aza-4'-thio-2'-deoxycytidine.

Upon its re-expression, the p15 protein binds to and inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for phosphorylating the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for the G1 to S phase transition of the cell cycle. This ultimately leads to G1 cell cycle arrest and an inhibition of tumor cell proliferation.[12]

Conclusion

5-Aza-4'-thio-2'-deoxycytidine is a promising novel DNMT1 inhibitor with a distinct chemical structure and a favorable preclinical profile. Its potent and selective mechanism of action, leading to the re-expression of key tumor suppressor genes like p15, results in significant antitumor activity in a range of cancer models. The data presented in this technical guide highlight its potential as a valuable therapeutic agent for the treatment of various malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety in cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Senescence of human skin-derived precursors regulated by Akt-FOXO3-p27KIP1/p15INK4b signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. scilit.com [scilit.com]

- 6. The CDKN2B gene and its putative association with human ageing [genomics.senescence.info]

- 7. [Impact of p16INK4A and p15INK4B on human hepatocellular carcinoma cell proliferation and apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aza-4'-thio-2'-deoxycytidine (ATdC): A Technical Guide to a Next-Generation DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-4'-thio-2'-deoxycytidine (ATdC), also known as Aza-TdC, is a novel, orally bioavailable nucleoside analog that functions as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division, a process frequently dysregulated in cancer and other diseases.[2] Aberrant hypermethylation of CpG islands in promoter regions of tumor suppressor genes is a hallmark of many malignancies, leading to their silencing and contributing to tumorigenesis.[3] ATdC represents a significant advancement over previous generations of DNMT inhibitors, such as decitabine (5-aza-2'-deoxycytidine), by offering a wider therapeutic window due to its enhanced efficacy and markedly lower toxicity.[2][4] This technical guide provides an in-depth overview of ATdC, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

ATdC exerts its DNMT1 inhibitory effect through a multi-step process that involves cellular uptake, metabolic activation, incorporation into DNA, and subsequent trapping and degradation of the DNMT1 enzyme.

Upon administration, ATdC is transported into the cell and is metabolically activated through a series of phosphorylation steps, analogous to the activation of decitabine.[5][6] This process, primarily initiated by deoxycytidine kinase (dCK), converts ATdC into its active triphosphate form, 5-Aza-4'-thio-2'-deoxycytidine triphosphate (ATdCTP).[5] During DNA replication, ATdCTP is incorporated into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).[1][3]

The presence of the aza- and thio- modifications in the incorporated ATdC creates a suicide substrate for DNMT1.[1][7] When DNMT1 attempts to methylate the cytosine base at the 5-position, it forms a covalent adduct with the ATdC molecule within the DNA.[1] This covalent bond is irreversible, effectively trapping the DNMT1 enzyme on the DNA.[1][8] The formation of these DNMT1-DNA adducts triggers a cellular response that leads to the proteasomal degradation of not only the trapped DNMT1 but also the free, non-chromatin-bound DNMT1.[1][9] This depletion of the cellular DNMT1 pool prevents the maintenance of DNA methylation patterns, leading to passive demethylation of the genome over successive rounds of cell division.[1] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of ATdC from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of 5-Aza-4'-thio-2'-deoxycytidine

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| CCRF-CEM | Leukemia | 0.2 | 72 h | [10] |

| KG1a | Leukemia | 0.06 | 72 h | [10] |

| NCI-H23 | Lung Carcinoma | 4.5 | 72 h | [10] |

| HCT-116 | Colon Carcinoma | 58 | 72 h | [10] |

| IGROV-1 | Ovarian Carcinoma | 36 | 72 h | [10] |

Table 2: In Vivo Efficacy of 5-Aza-4'-thio-2'-deoxycytidine in Mouse Xenograft Models

| Tumor Model | Dose and Schedule | Route of Administration | Outcome | Reference |

| NCI-H23 | 6.7, 10 mg/kg/day for 9 days | Intraperitoneal (IP) | Effective antitumor activity | [10] |

| CCRF-CEM | 5 mg/kg/day for 9 days | Intraperitoneal (IP) | Decreased DNMT1 levels in tumors | [10] |

| HCT-116 | 1.5 mg/kg/day, 5 days/week for 3 cycles | Intraperitoneal (IP) | Modest suppression of tumor growth | [10] |

| OVCAR3 | 1.5 mg/kg/day, 5 days/week for 3 cycles | Intraperitoneal (IP) | Modest suppression of tumor growth | |

| HL-60 | Not specified | Not specified | Minimal antitumor effect | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of ATdC.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of ATdC on cancer cell lines and to calculate IC50 values.[11]

Materials:

-

Cancer cell lines (e.g., HCT-116, CCRF-CEM)

-

Complete culture medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for CCRF-CEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

96-well plates

-

5-Aza-4'-thio-2'-deoxycytidine (ATdC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

For adherent cells (e.g., HCT-116), harvest cells using Trypsin-EDTA, resuspend in complete medium, and seed into 96-well plates at a density of 5,000-10,000 cells/well.

-

For suspension cells (e.g., CCRF-CEM), directly seed cells into 96-well plates at a similar density.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

Drug Treatment:

-

Prepare serial dilutions of ATdC in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the ATdC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve ATdC).

-

Incubate the plates for the desired exposure time (e.g., 72 or 96 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each ATdC concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the ATdC concentration and determine the IC50 value using a suitable software.

-

Western Blot for DNMT1 Depletion

This protocol is used to assess the effect of ATdC on the protein levels of DNMT1.[8][12]

Materials:

-

Treated and untreated cell pellets

-

Nuclear and cytoplasmic extraction buffers (e.g., NE-PER kit)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against DNMT1 (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology)

-

Primary antibody against a loading control (e.g., Lamin B1 for nuclear fraction, β-actin or GAPDH for total lysate)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Harvest cells treated with ATdC and control cells.

-

For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a commercial kit (e.g., NE-PER) following the manufacturer's instructions.[13][14][15][16]

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DNMT1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagents to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the DNMT1 signal to the loading control.

-

Methylation-Specific PCR (MSP) for p15 Gene

This protocol is used to determine the methylation status of the promoter region of a tumor suppressor gene, such as p15, following treatment with ATdC.[17][18][19]

Materials:

-

Genomic DNA extracted from treated and untreated cells

-

Bisulfite conversion kit

-

Primers specific for the methylated and unmethylated sequences of the p15 promoter after bisulfite conversion

-

PCR master mix

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Procedure:

-

Bisulfite Conversion:

-

Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Purify the bisulfite-converted DNA.

-

-

PCR Amplification:

-

Set up two separate PCR reactions for each sample: one with primers for the methylated sequence (M-primers) and one with primers for the unmethylated sequence (U-primers).

-

Use an appropriate annealing temperature and number of cycles for the specific primers. A typical PCR program would be: initial denaturation at 95°C for 5 min, followed by 35-40 cycles of denaturation at 95°C for 30s, annealing at a primer-specific temperature for 30s, and extension at 72°C for 30s, with a final extension at 72°C for 5 min.

-

-

Gel Electrophoresis and Visualization:

-

Run the PCR products on a 2% agarose gel.

-

Stain the gel with ethidium bromide and visualize the bands under UV light.

-

-

Data Interpretation:

-

The presence of a band in the lane with M-primers indicates methylation.

-

The presence of a band in the lane with U-primers indicates no methylation.

-

The relative intensity of the bands can provide a semi-quantitative measure of the change in methylation status.

-

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo antitumor activity of ATdC.[1][6][20][21][22]

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old

-

Cancer cell line (e.g., NCI-H23, CCRF-CEM)

-

Complete culture medium

-

PBS or serum-free medium

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers

-

5-Aza-4'-thio-2'-deoxycytidine (ATdC) for injection

Procedure:

-

Cell Preparation:

-

Culture the chosen cancer cell line to 70-80% confluency.

-

Harvest the cells and wash them twice with sterile PBS or serum-free medium.

-

Resuspend the cells at a concentration of 1-5 x 10^7 cells/mL in PBS or a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice for tumor growth. Tumors should be palpable within 1-3 weeks.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

-

Once tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer ATdC to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injections). The control group should receive the vehicle.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for DNMT1, immunohistochemistry).

-

Visualizations

Signaling Pathway of ATdC Action

Caption: Mechanism of action of 5-Aza-4'-thio-2'-deoxycytidine (ATdC).

Experimental Workflow for ATdC Evaluation

Caption: Experimental workflow for evaluating ATdC.

Conclusion

5-Aza-4'-thio-2'-deoxycytidine is a promising next-generation DNMT1 inhibitor with a favorable preclinical profile. Its potent and selective depletion of DNMT1, coupled with reduced toxicity, suggests a wider therapeutic index compared to existing DNA hypomethylating agents.[2][4] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of ATdC. As it progresses through clinical trials, ATdC may offer a new and improved treatment option for various malignancies and other diseases driven by aberrant DNA methylation.

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biostate.ai [biostate.ai]

- 4. researchgate.net [researchgate.net]

- 5. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 6. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encodeproject.org [encodeproject.org]

- 8. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 14. 2.4 |. Nuclear and cytoplasm protein extraction and western blot analyses [bio-protocol.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bisulfite Conversion Based PCR/Methylation Specific PCR (MSP) Protocols [protocol-online.org]

- 18. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. yeasenbio.com [yeasenbio.com]

- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 22. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Metabolism of 5-Aza-4'-thio-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-4'-thio-2'-deoxycytidine (Aza-T-dCyd) is a next-generation nucleoside analog and a potent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Developed as a successor to earlier DNA hypomethylating agents like decitabine (5-aza-2'-deoxycytidine), Aza-T-dCyd exhibits a superior preclinical profile with enhanced oral bioavailability and a more favorable toxicity profile.[3] This technical guide provides a comprehensive overview of the pharmacology and metabolism of Aza-T-dCyd, including its mechanism of action, metabolic activation, and key preclinical and clinical findings. Detailed experimental protocols for assessing its activity and illustrative diagrams of its metabolic and signaling pathways are included to support further research and development.

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. In cancer, aberrant hypermethylation of tumor suppressor genes leads to their silencing and contributes to tumorigenesis. DNA methyltransferase inhibitors aim to reverse this process by inducing DNA hypomethylation and reactivating silenced genes.[4] 5-Aza-4'-thio-2'-deoxycytidine (Aza-T-dCyd) is a novel cytidine analog that has demonstrated significant promise as a selective and potent DNMT1-depleting agent.[5] Its structural modifications, including the substitution of sulfur at the 4'-position of the deoxyribose sugar, confer unique pharmacological properties that distinguish it from its predecessors.

Pharmacology

Mechanism of Action

Aza-T-dCyd exerts its anticancer effects through the irreversible inhibition of DNA methyltransferase 1 (DNMT1).[1][2] The primary mechanism involves a multi-step process:

-

Cellular Uptake and Activation: As a prodrug, Aza-T-dCyd is transported into the cell and must be metabolically activated.[6]

-

Phosphorylation: The initial and rate-limiting step in its activation is the phosphorylation by deoxycytidine kinase (dCK) to form Aza-T-dCyd monophosphate. Subsequent phosphorylations lead to the formation of the active triphosphate metabolite, 5-aza-4'-thio-2'-deoxycytidine triphosphate (Aza-T-dCTP).

-

DNA Incorporation: During DNA replication, Aza-T-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.[7]

-

Covalent Trapping of DNMT1: When DNMT1 attempts to methylate the incorporated Aza-T-dCyd, a stable covalent bond is formed between the enzyme and the drug. This "traps" the DNMT1 enzyme on the DNA, leading to its degradation via the proteasomal pathway.[8]

-

DNA Hypomethylation: The depletion of active DNMT1 results in a passive loss of DNA methylation patterns during subsequent rounds of DNA replication. This leads to the hypomethylation of CpG islands in the promoter regions of previously silenced tumor suppressor genes.

-

Re-expression of Tumor Suppressor Genes: The removal of repressive methylation marks allows for the re-expression of tumor suppressor genes, which can in turn inhibit tumor cell proliferation and induce apoptosis.[7]

dot

Caption: Mechanism of action of 5-Aza-4'-thio-2'-deoxycytidine.

Pharmacodynamics

Preclinical studies have consistently demonstrated the potent DNMT1-depleting activity of Aza-T-dCyd in various cancer cell lines.[3] In comparison to decitabine, Aza-T-dCyd often exhibits greater potency and a wider therapeutic window.[5][9] For instance, in HCT-116 colon cancer cells, Aza-T-dCyd was found to be 10-fold more potent than decitabine.[10] Furthermore, DNMT1 knockout HCT-116 cells were significantly less sensitive to Aza-T-dCyd, highlighting its on-target activity.[10]

Pharmacokinetics

A key advantage of Aza-T-dCyd is its improved oral bioavailability compared to decitabine.[3] Preclinical pharmacokinetic studies in mice have provided valuable insights into its absorption, distribution, metabolism, and excretion profile.

Metabolism

The metabolic activation of Aza-T-dCyd is crucial for its pharmacological activity. As a nucleoside analog, it undergoes intracellular phosphorylation to its active triphosphate form.

dot

Caption: Metabolic activation of 5-Aza-4'-thio-2'-deoxycytidine.

Downstream Signaling Pathways

The re-expression of tumor suppressor genes following DNMT1 inhibition by Aza-T-dCyd can impact various downstream signaling pathways critical for cancer cell survival and proliferation. Two key pathways identified to be modulated by DNMT1 activity are the Wnt/β-catenin and STAT3 signaling pathways.

-

Wnt/β-catenin Pathway: Inhibition of DNMT1 has been shown to suppress the Wnt/β-catenin signaling pathway.[10] This can occur through the re-expression of Wnt pathway inhibitors that are silenced by methylation in cancer cells. Downregulation of DNMT1 can lead to decreased nuclear β-catenin levels and reduced transcription of its target genes, which are often involved in cell proliferation and survival.[6][10]

-

STAT3 Pathway: There is a reciprocal regulatory relationship between STAT3 and DNMT1. Activated STAT3 can induce the expression of DNMT1, contributing to the epigenetic silencing of tumor suppressor genes.[2][11] Conversely, inhibition of DNMT1 can lead to the re-expression of STAT3 signaling inhibitors, such as SHP-1, thereby suppressing STAT3 activation.[2]

dot

Caption: Downstream signaling pathways affected by DNMT1 inhibition.

Data Presentation

Table 1: In Vitro Cytotoxicity of 5-Aza-4'-thio-2'-deoxycytidine

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| CCRF-CEM | Leukemia | 0.2 | 72 |

| KG1a | Leukemia | 0.06 | 72 |

| NCI-H23 | Lung Carcinoma | 4.5 | 72 |

| HCT-116 | Colon Carcinoma | 58 | 72 |

| IGROV-1 | Ovarian Carcinoma | 36 | 72 |

Data compiled from publicly available sources.

Table 2: Preclinical and Clinical Dosing of 5-Aza-4'-thio-2'-deoxycytidine

| Study Type | Model/Population | Dose | Dosing Schedule | Route of Administration |

| Preclinical | NCI-H23 Tumor Xenografts in Mice | 6.7, 10 mg/kg/day | Daily for 9 days | Intraperitoneal |

| Preclinical | CCRF-CEM Tumor Xenografts in Mice | 5 mg/kg/day | Daily for 9 days | Intraperitoneal |

| Preclinical | HCT116 & OVCAR3 Xenografts in Mice | 1.5 mg/kg | Daily for 5 days, repeat cycles | Intraperitoneal |

| Phase I Clinical Trial | Patients with Advanced Solid Tumors | MTD: 32 mg | Once daily for 5 days a week for 2 weeks in 21-day cycles | Oral |

MTD: Maximum Tolerated Dose. Data compiled from publicly available sources.[12][13]

Experimental Protocols

Western Blot for DNMT1 Depletion

dot

Caption: Western blot workflow for DNMT1 detection.

Protocol:

-

Cell Lysis:

-

Treat cultured cancer cells with varying concentrations of Aza-T-dCyd for the desired duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

Methylation-Specific PCR (MSP) for p15 Gene Promoter

Protocol:

-

Genomic DNA Extraction:

-

Extract high-quality genomic DNA from treated and untreated cells using a commercial DNA extraction kit.

-

-

Bisulfite Conversion:

-

Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

Primer Design:

-

Design two pairs of PCR primers for the p15 gene promoter: one pair specific for the methylated sequence and another for the unmethylated sequence.

-

-

PCR Amplification:

-

Perform two separate PCR reactions for each DNA sample using the methylated and unmethylated primer sets.

-

-

Gel Electrophoresis:

Clonogenic Survival Assay

Protocol:

-

Cell Seeding:

-

Plate a known number of single cells into 6-well plates.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of Aza-T-dCyd for a specified period.

-

-

Colony Formation:

-

Wash the cells and replace the drug-containing medium with fresh medium.

-

Incubate the plates for 1-3 weeks to allow for colony formation.

-

-

Staining and Counting:

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

Conclusion

5-Aza-4'-thio-2'-deoxycytidine represents a significant advancement in the development of DNA methyltransferase inhibitors. Its potent and selective depletion of DNMT1, coupled with a favorable pharmacokinetic and toxicity profile, makes it a promising candidate for the treatment of various cancers. The detailed pharmacological and metabolic information, along with the experimental protocols provided in this guide, are intended to facilitate further research into the therapeutic potential of this novel epigenetic modulator. Continued investigation into its clinical efficacy and the elucidation of its complex downstream effects will be crucial in realizing its full potential in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 induces transcription of the DNA methyltransferase 1 gene (DNMT1) in malignant T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene expression profiling of the synergy of 5-aza-2′-deoxycytidine and paclitaxel against renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protein interaction between β-catenin and Dnmt1 regulates Wnt Signaling and DNA methylation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. geneticeducation.co.in [geneticeducation.co.in]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Deep proteomic analysis of Dnmt1 mutant/hypomorphic colorectal cancer cells reveals dysregulation of epithelial-mesenchymal transition and subcellular re-localization of Beta-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. bosterbio.com [bosterbio.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. bio-rad.com [bio-rad.com]

- 17. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 18. Bisulfite Conversion Based PCR/Methylation Specific PCR (MSP) Protocols [protocol-online.org]

- 19. researchgate.net [researchgate.net]

- 20. Development of a multiplex methylation specific PCR suitable for (early) detection of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 22. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 23. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

An In-depth Technical Guide on the Oral Bioavailability of 5-Aza-4'-thio-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-4'-thio-2'-deoxycytidine (also known as AZA-TdC or fazarabine) is a next-generation nucleoside analog and a potent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] Its development has been driven by the need for a DNA hypomethylating agent with an improved therapeutic index and oral bioavailability compared to existing treatments like 5-azacytidine and decitabine.[3][4][5] This technical guide provides a comprehensive overview of the oral bioavailability of 5-Aza-4'-thio-2'-deoxycytidine, consolidating available preclinical and clinical data. It details the methodologies for assessing its pharmacokinetic profile and presents its mechanism of action. While consistently described as orally bioavailable, specific quantitative preclinical data on its absolute bioavailability percentage remains limited in publicly accessible literature.

Introduction

DNA methylation is a critical epigenetic mechanism that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to oncogenesis.[3][6] Inhibitors of DNA methyltransferases (DNMTs) can reverse this hypermethylation, restoring the expression of these crucial genes.[3] 5-Aza-4'-thio-2'-deoxycytidine emerges as a promising therapeutic agent due to its high efficacy in depleting DNMT1 and its reduced toxicity profile observed in preclinical models.[3][4][5] A key advantage of this compound is its oral route of administration, which offers convenience and the potential for extended dosing schedules.[3][5]

Mechanism of Action

5-Aza-4'-thio-2'-deoxycytidine exerts its anticancer effects through the inhibition of DNMT1.[3][4][5] Upon administration, it is phosphorylated to its active triphosphate form and incorporated into DNA during replication.[3] Once integrated into the DNA strand, it forms a covalent bond with DNMT1, trapping the enzyme and leading to its degradation.[3] This depletion of DNMT1 prevents the maintenance of DNA methylation patterns, resulting in passive demethylation of the genome, reactivation of tumor suppressor genes, and subsequent inhibition of tumor cell proliferation.[3]

References

- 1. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy [pubmed.ncbi.nlm.nih.gov]

The Technical Guide to 5-Aza-4'-thio-2'-deoxycytidine (ATdC) for DNA Hypomethylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DNA hypermethylation is a pivotal epigenetic silencing mechanism that contributes to the pathogenesis of various cancers by inactivating tumor suppressor genes. Reversing this process with DNA methyltransferase (DNMT) inhibitors is a validated therapeutic strategy. 5-Aza-4'-thio-2'-deoxycytidine (ATdC), a second-generation nucleoside analog, has emerged as a potent and orally bioavailable DNMT1 inhibitor.[1][2][3][4] It distinguishes itself from its predecessor, 5-aza-2'-deoxycytidine (decitabine), by exhibiting a superior preclinical profile, including greater potency in specific cell lines and a markedly larger therapeutic index, suggesting a reduction in off-target toxicities.[3][5][6] This guide provides a comprehensive technical overview of ATdC, detailing its mechanism of action, comparative efficacy, experimental protocols for its use, and its impact on key cellular signaling pathways.

Introduction: The Rationale for DNMT1 Inhibition

DNA methylation, primarily at the C5 position of cytosine in CpG dinucleotides, is a critical epigenetic modification that governs gene expression. The maintenance methyltransferase, DNMT1, is responsible for copying methylation patterns to daughter DNA strands during replication, ensuring the stable silencing of genes.[5][6] In oncology, the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common event, leading to their transcriptional silencing and contributing to malignant transformation.[1]

Hypomethylating agents, such as the cytidine analogs decitabine and azacitidine, are designed to reverse this silencing.[5][6] However, their clinical utility can be limited by significant toxicities.[3][5][6] ATdC represents a significant advancement, engineered for more selective DNMT1 depletion with an improved safety profile in preclinical models.[2][4]

Mechanism of Action of ATdC

ATdC is a prodrug that requires cellular uptake and metabolic activation. Its mechanism as a DNMT1 inhibitor is a multi-step process that culminates in the passive demethylation of DNA.

-

Cellular Uptake and Phosphorylation: ATdC is transported into the cell and is phosphorylated by deoxycytidine kinase (dCK) and other kinases into its active triphosphate form, ATdC-TP.

-

DNA Incorporation: During the S-phase of the cell cycle, ATdC-TP is incorporated into newly synthesized DNA strands in place of deoxycytidine.[1]

-

DNMT1 Trapping: When DNMT1 attempts to methylate the CpG site containing ATdC, the sulfur substitution at the 4'-position of the deoxyribose sugar facilitates the formation of an irreversible covalent bond between the enzyme and the modified cytosine base.[1][2]

-

Enzyme Depletion and Hypomethylation: This covalent adduct traps DNMT1 on the DNA, marking it for proteasomal degradation and effectively depleting the cell of active enzyme.[5][7] Subsequent rounds of DNA replication occur without a functional maintenance methyltransferase, leading to a passive, replication-dependent dilution of methylation marks and the re-expression of previously silenced genes.[1]

References

- 1. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Methylation Analysis Using Bisulfite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]

- 3. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Page 1 [actrec.gov.in]

The Discovery and Development of 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) is a next-generation nucleoside analog that has emerged as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). Its development was driven by the need for a less toxic alternative to existing DNA hypomethylating agents like decitabine (5-aza-2'-deoxycytidine). Aza-T-dCyd exhibits promising preclinical antitumor activity, favorable pharmacokinetics, including oral bioavailability, and has progressed to Phase I clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental methodologies related to aza-T-dCyd.

Introduction: The Rationale for a Novel DNMT1 Inhibitor

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Inhibition of DNMT1 offers a therapeutic strategy to reverse this epigenetic silencing and restore the expression of tumor suppressor genes.

First-generation DNMT1 inhibitors, such as decitabine and 5-azacytidine, have demonstrated clinical efficacy in hematological malignancies. However, their use is often limited by significant toxicity. This created a clear need for the development of novel DNMT1 inhibitors with an improved therapeutic index. Aza-T-dCyd was designed to meet this need, offering potent DNMT1 inhibition with a more favorable toxicity profile.

Mechanism of Action

Aza-T-dCyd is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into DNA during replication. The presence of the aza-group at the 5-position of the cytosine ring and the thio-modification in the deoxyribose sugar facilitates the formation of a covalent bond between aza-T-dCyd incorporated in DNA and the catalytic site of DNMT1. This irreversible trapping of DNMT1 leads to its depletion from the cell, resulting in passive demethylation of the genome during subsequent rounds of DNA replication. The restoration of tumor suppressor gene expression, such as p15 (CDKN2B) and p16 (CDKN2A), leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Preclinical Data

In Vitro Efficacy

Aza-T-dCyd has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in leukemia cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| CCRF-CEM | Leukemia | 0.2 | [1] |

| KG1a | Leukemia | 0.06 | [1] |

| NCI-H23 | Lung Carcinoma | 4.5 | [1] |

| HCT-116 | Colon Carcinoma | 58 | [1] |

| IGROV-1 | Ovarian Carcinoma | 36 | [1] |

In Vivo Efficacy

Preclinical studies in xenograft models have shown the antitumor activity of aza-T-dCyd. These studies highlight its efficacy in various tumor types and provide insights into effective dosing and administration routes.

| Xenograft Model | Cancer Type | Dosing and Administration | Outcome | Citation(s) |

| NCI-H23 | Non-Small Cell Lung Cancer | 6.7, 10 mg/kg/day; IP; for 9 days | Effective against tumor xenografts | [1] |

| CCRF-CEM | Leukemia | 5 mg/kg/day; IP; for 9 days | Decreased DNMT1 levels in tumors | [1] |

| HCT-116 | Colon Carcinoma | 1.5 mg/kg; IP; QDx5, rest and repeat 3 cycles | Modest suppression of tumor growth | [1] |

| OVCAR3 | Ovarian Carcinoma | 1.5 mg/kg; IP; QDx5, rest and repeat 3 cycles | Modest suppression of tumor growth | [1] |

| HL-60 | Leukemia | Not specified | Minimal antitumor effect | [1] |

Pharmacokinetics and Toxicity

A key advantage of aza-T-dCyd is its improved pharmacokinetic profile and reduced toxicity compared to decitabine.

| Parameter | Value | Species | Citation(s) |

| Oral Bioavailability | 80% | Mice | [2] |

| Toxicity Comparison | Less toxic than decitabine in mouse models | Mice | [2][3] |

Experimental Protocols

Chemical Synthesis of 5-Aza-4'-thio-2'-deoxycytidine

Disclaimer: The following is a summarized protocol based on available literature. For a detailed, step-by-step synthesis, please refer to the original publication: J. Med. Chem. 2003, 46, 23, 4974–4987.

The synthesis of aza-T-dCyd involves a multi-step process, typically starting from a protected thio-ribose derivative. A key step is the stereoselective coupling of the thio-sugar with a silylated 5-azacytosine base, followed by deprotection to yield the final product.

In Vitro Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., CCRF-CEM, HCT-116) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of aza-T-dCyd. Include a vehicle control.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Studies

-

Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

-

Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer aza-T-dCyd via the desired route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule. The control group receives the vehicle.

-

Endpoint Analysis: Monitor tumor growth, body weight, and overall animal health. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for DNMT1 levels).[4]

Western Blot for DNMT1 Depletion

-

Protein Extraction: Lyse cells or tumor tissues treated with aza-T-dCyd to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DNMT1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.

Signaling Pathway

The primary signaling pathway affected by aza-T-dCyd is the cell cycle regulatory pathway. By inducing the re-expression of the tumor suppressor proteins p15 and p16, aza-T-dCyd inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor in an inactive state, leading to G1 cell cycle arrest.[5][6]

Conclusion

Aza-T-dCyd represents a significant advancement in the field of epigenetic therapy. Its potent and selective inhibition of DNMT1, coupled with a favorable preclinical safety and pharmacokinetic profile, makes it a promising candidate for the treatment of various cancers. The ongoing clinical trials will be crucial in determining its ultimate role in the therapeutic arsenal against malignant diseases. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in this novel anticancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Universal inactivation of both p16 and p15 but not downstream components is an essential event in the pathogenesis of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for different modes of action of cyclin-dependent kinase inhibitors: p15 and p16 bind to kinases, p21 and p27 bind to cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aza-4'-thio-2'-deoxycytidine: A Technical Guide to its Mechanism and Role in Tumor Suppressor Gene Re-expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC), a potent and orally bioavailable DNA methyltransferase 1 (DNMT1) inhibitor. The document details its mechanism of action, focusing on the re-expression of tumor suppressor genes silenced by aberrant DNA methylation in cancer. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in oncology drug development.

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in the regulation of gene expression. In carcinogenesis, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their silencing, contributing to uncontrolled cell growth and tumor progression.[1] Reversing this aberrant methylation presents a promising therapeutic strategy.

5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) is a nucleoside analog that acts as a mechanism-based inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division.[2][3] Aza-TdC offers potential advantages over earlier generations of DNMT inhibitors, such as 5-azacytidine and decitabine, including greater incorporation into DNA, lower cytotoxicity, and oral bioavailability.[4] Preclinical and early clinical studies have demonstrated its potential in reactivating silenced tumor suppressor genes and inhibiting tumor growth.[5][6]

Mechanism of Action

Aza-TdC exerts its anti-tumor effects through the irreversible inhibition of DNMT1. As a cytidine analog, it is incorporated into replicating DNA. DNMT1 recognizes the incorporated Aza-TdC as a substrate and attempts to methylate the cytosine base. However, the chemical structure of Aza-TdC leads to the formation of a covalent bond between the enzyme and the DNA, effectively trapping DNMT1.[4] This depletion of active DNMT1 leads to a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation of promoter regions of tumor suppressor genes allows for their re-expression, leading to the restoration of their normal functions in controlling cell cycle progression and inducing apoptosis.[3]

Signaling Pathways of Re-expressed Tumor Suppressor Genes

The re-expression of key tumor suppressor genes, such as p15 (CDKN2B) and p16 (CDKN2A), is a critical downstream effect of Aza-TdC treatment. These proteins are cyclin-dependent kinase (CDK) inhibitors that play a pivotal role in cell cycle regulation.

-

p16 (CDKN2A): Upon re-expression, p16 binds to and inhibits CDK4 and CDK6. This prevents the formation of active complexes with cyclin D, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.[7][8]

-

p15 (CDKN2B): Similar to p16, p15 also inhibits CDK4 and CDK6, leading to G1 cell cycle arrest.[9] Its expression is also induced by transforming growth factor-beta (TGF-β), suggesting a role in TGF-β-mediated growth inhibition.[3]

The re-activation of these pathways can also lead to apoptosis, often through p53-dependent and independent mechanisms.

Quantitative Data

In Vitro Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aza-TdC in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| CCRF-CEM | Leukemia | 0.2 | [10] |

| KG1a | Leukemia | 0.06 | [10] |

| NCI-H23 | Lung Carcinoma | 4.5 | [10] |

| HCT-116 | Colon Carcinoma | 58 | [10] |

| IGROV-1 | Ovarian Carcinoma | 36 | [10] |

Preclinical In Vivo Efficacy

Studies in mouse xenograft models have demonstrated the anti-tumor activity of Aza-TdC.

| Tumor Model | Dosing Regimen | Outcome | Citation |

| NCI-H23 Xenograft | 6.7 or 10 mg/kg/day IP for 9 days | Effective anti-tumor activity | [10] |

| CCRF-CEM Xenograft | 5 mg/kg/day IP for 9 days | Decreased DNMT1 levels in tumors | [10] |

| HCT116 Xenograft | 1.5 mg/kg IP, QD x 5, rest & repeat 3 cycles | Modest suppression of tumor growth | [10] |

| OVCAR3 Xenograft | 1.5 mg/kg IP, QD x 5, rest & repeat 3 cycles | Modest suppression of tumor growth | [10] |

| MEN1 PNETs | 1 mg/kg IP, 21-day cycles | Decreased serum insulin, increased survival | [11] |

Clinical Trial Data (Phase I - NCT03366116)

A Phase I clinical trial evaluated the safety and efficacy of oral Aza-TdC in patients with advanced solid tumors.

| Parameter | Value | Citation |

| Patient Population | 18 patients with advanced solid tumors | |

| Dosing Regimen | Orally, once daily for 5 days/week for 2 weeks in 21-day cycles | |

| Maximum Tolerated Dose (MTD) | 32 mg | |

| Dose-Limiting Toxicities (DLTs) at 48 mg | Grade 3 rash, Grade 3 acute kidney injury, Grade 3 myelosuppression | [5] |

| DLT at 32 mg | Grade 4 neutropenia (in 1 of 10 patients) | [5] |

| Best Response (n=14) | Stable Disease: 11 patients, Progressive Disease: 3 patients |

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice have provided initial data on the absorption, distribution, metabolism, and excretion of Aza-TdC.

| Parameter | Value | Citation |

| Half-life (t1/2) | ~5 times that of decitabine in phosphate buffer | [12] |

| Oral Bioavailability | High | [12] |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Culture human cancer cell lines (e.g., HCT-116, CCRF-CEM) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Aza-TdC Preparation: Prepare a stock solution of Aza-TdC in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of Aza-TdC or vehicle control (DMSO).

-

Duration: Incubate cells with the drug for the desired time period (e.g., 72-96 hours). Due to the mechanism of action, multiple cell cycles may be required for optimal effect.

DNMT1 Inhibition Assay (ELISA-based)

This protocol is adapted from commercially available DNMT1 activity assay kits.

-

Nuclear Extraction: Isolate nuclear extracts from treated and untreated cells using a nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

-

Assay Plate Preparation: Use a 96-well plate pre-coated with a cytosine-rich DNA substrate.

-

Enzymatic Reaction:

-

Add DNMT assay buffer, the nuclear extract (containing DNMT1), and S-adenosylmethionine (SAM, the methyl donor) to each well.

-

For inhibitor studies, pre-incubate the nuclear extract with Aza-TdC before adding to the plate.

-

Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.

-

-

Detection:

-

Wash the plate to remove unbound components.

-

Add a primary antibody specific for 5-methylcytosine (5-mC) and incubate for 1 hour.

-

Wash the plate and add a secondary HRP-conjugated antibody. Incubate for 30-60 minutes.

-

Wash the plate and add a colorimetric HRP substrate.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. DNMT1 activity is proportional to the optical density. Calculate the percentage of inhibition for Aza-TdC treated samples compared to the control.

DNA Methylation Analysis (Bisulfite Sequencing)

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from Aza-TdC treated and control cells using a DNA extraction kit.

-

Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification:

-

Design primers specific to the promoter region of the tumor suppressor gene of interest (e.g., p15, p16). Primers should be designed to amplify the bisulfite-converted DNA.

-

Perform PCR using a hot-start polymerase.

-

-

PCR Product Purification: Purify the PCR product using a gel or column purification kit.

-

Cloning and Sequencing:

-

Clone the purified PCR products into a TA cloning vector.

-

Transform the vectors into competent E. coli.

-

Select and culture individual bacterial colonies.

-

Isolate plasmid DNA and sequence the inserts using Sanger sequencing.

-

-

Data Analysis: Align the sequences and quantify the percentage of methylated cytosines at each CpG site.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Isolate total RNA from Aza-TdC treated and control cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random primers.

-

qPCR:

-

Design or obtain validated primers for the tumor suppressor genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

5-Aza-4'-thio-2'-deoxycytidine is a promising second-generation DNMT1 inhibitor with a favorable preclinical profile, including oral bioavailability and reduced toxicity compared to earlier agents. Its mechanism of action, centered on the depletion of DNMT1 and subsequent re-expression of silenced tumor suppressor genes, provides a strong rationale for its development as an anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the potential of Aza-TdC in various cancer models and to design and execute key experiments to elucidate its biological effects. Ongoing clinical trials will be crucial in determining its safety and efficacy in patients with solid tumors and hematological malignancies.

References

- 1. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]

- 5. The CDKN2B gene and its putative association with human ageing [genomics.senescence.info]

- 6. CDKN2A gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Comprehensive Analysis Revealed that CDKN2A is a Biomarker for Immune Infiltrates in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Regulatory Mechanisms of Tumor Suppressor P16INK4A and Relevance to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDKN2B - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. netrf.org [netrf.org]

- 12. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

5-Aza-4'-thio-2'-deoxycytidine: A Technical Guide to a Next-Generation Nucleoside Analog and DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) is a potent, orally bioavailable nucleoside analog that functions as a mechanism-based inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its unique chemical structure, featuring a nitrogen atom at the 5-position of the cytosine ring and a sulfur substitution in the deoxyribose sugar moiety, confers a distinct pharmacological profile compared to earlier generations of hypomethylating agents. By incorporating into DNA and forming a covalent adduct with DNMT1, Aza-TdC effectively traps and depletes the enzyme, leading to the reactivation of silenced tumor suppressor genes and subsequent antitumor activity.[1][3] This technical guide provides a comprehensive overview of 5-Aza-4'-thio-2'-deoxycytidine, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a summary of its preclinical development.

Introduction: The Role of a Novel Nucleoside Analog in Epigenetic Therapy

5-Aza-4'-thio-2'-deoxycytidine is classified as a nucleoside analog, a class of compounds that mimic endogenous nucleosides and can be incorporated into DNA or RNA.[1][2] Specifically, it is a deoxycytidine analog with key chemical modifications that enhance its therapeutic properties.[4] The primary molecular target of Aza-TdC is DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2][4] In many cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis.[3] As a DNMT1 inhibitor, 5-Aza-4'-thio-2'-deoxycytidine offers a promising strategy to reverse this epigenetic silencing and restore normal cellular function.[3]

Mechanism of Action

The mechanism of action of 5-Aza-4'-thio-2'-deoxycytidine involves a multi-step process that ultimately leads to the depletion of active DNMT1 and the reactivation of tumor suppressor genes.

-

Cellular Uptake and Activation: As a nucleoside analog, Aza-TdC is transported into the cell via nucleoside transporters. It is then phosphorylated by cellular kinases to its active triphosphate form.

-

DNA Incorporation: The triphosphate metabolite of Aza-TdC is incorporated into newly synthesized DNA strands during replication in place of deoxycytidine.

-

Covalent Trapping of DNMT1: When DNMT1 attempts to methylate the incorporated 5-azacytosine base, the nitrogen at the 5-position facilitates the formation of a stable, irreversible covalent bond between the enzyme and the DNA.[1]

-

DNMT1 Depletion: This covalent trapping renders DNMT1 inactive and targets it for proteasomal degradation.[1]

-

DNA Hypomethylation and Gene Reactivation: The depletion of active DNMT1 leads to a passive loss of methylation patterns on newly synthesized DNA strands. This global hypomethylation results in the re-expression of previously silenced tumor suppressor genes.[1][3]

-

Antitumor Effects: The reactivation of tumor suppressor genes restores critical cell cycle checkpoints, induces apoptosis, and inhibits tumor growth.[3]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of 5-Aza-4'-thio-2'-deoxycytidine from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of 5-Aza-4'-thio-2'-deoxycytidine

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| CCRF-CEM | Leukemia | 0.2 | 72 hours[4][5] |

| KG1a | Leukemia | 0.06 | 72 hours[4][5] |

| NCI-H23 | Lung Carcinoma | 4.5 | 72 hours[4][5] |

| HCT-116 | Colon Carcinoma | 58 | 72 hours[4][5] |

| IGROV-1 | Ovarian Carcinoma | 36 | 72 hours[4][5] |

Table 2: In Vivo Efficacy of 5-Aza-4'-thio-2'-deoxycytidine in Xenograft Models

| Tumor Model | Dosing Regimen | Route | Outcome |

| NCI-H23 | 6.7, 10 mg/kg/day for 9 days | IP | Effective antitumor activity[5] |

| CCRF-CEM | 5 mg/kg/day for 9 days | IP | Decreased DNMT1 levels in tumors[5] |

| HCT116 | 1.5 mg/kg, QD x 5, rest and repeat 3 cycles | IP | Modest suppression of tumor growth[5] |

| OVCAR3 | 1.5 mg/kg, QD x 5, rest and repeat 3 cycles | IP | Modest suppression of tumor growth[5] |

Table 3: Phase I Clinical Trial Data in Advanced Solid Tumors

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 32 mg |

| Dosing Schedule | Orally, once a day for 5 days of each week for 2 weeks, in 21-day cycles |

| Best Response (evaluable patients) | Stable Disease (11 out of 14 patients) |

| Dose-Limiting Toxicities (at 48 mg) | Grade 3 rash, Grade 3 acute kidney injury, Grade 3 myelosuppression |

Experimental Protocols

In Vitro DNMT1 Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the inhibitory activity of 5-Aza-4'-thio-2'-deoxycytidine against DNMT1 using a non-radioactive, ELISA-based method.

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT1 assay buffer

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate (e.g., poly(dI-dC)) coated on microplate wells

-

Anti-5-methylcytosine primary antibody

-

HRP-conjugated secondary antibody